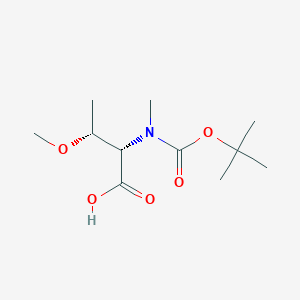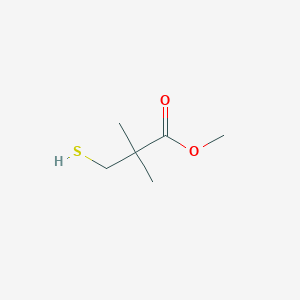
2,2-Diméthyl-3-mercaptopropanoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 2,2-dimethyl-3-sulfanylpropanoate: is an organic compound with the molecular formula C6H12O2S. It is a derivative of propanoic acid and contains a mercapto group (–SH) and a methyl ester group (–COOCH3). This compound is known for its applications in various chemical reactions and industrial processes.
Applications De Recherche Scientifique
Chemistry: methyl 2,2-dimethyl-3-sulfanylpropanoate is used as a reagent in click chemistry, particularly in thiol-ene reactions. It is also employed in the synthesis of various organic compounds and polymers .
Biology: In biological research, this compound is used to modify proteins and peptides through thiol-ene click reactions. It is also utilized in the study of enzyme mechanisms and protein interactions .
Industry: In industrial applications, this compound is used in the production of high-performance epoxy resin hardeners and polyurethane materials with high refractive indices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: methyl 2,2-dimethyl-3-sulfanylpropanoate can be synthesized through several methods. One common method involves the reaction of 3-mercaptopropionic acid with methanol in the presence of a catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions at temperatures between 65-70°C for about 15 hours. After the reaction, the mixture is neutralized, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, the production of methyl 2,2-dimethyl-3-mercaptopropanoate often involves large-scale batch reactors. The process includes the addition of chlorotrimethylsilane to a solution of 3-mercaptopropionic acid in methanol at low temperatures (around -10°C). The reaction mixture is then stirred and allowed to reach room temperature before being neutralized and purified .
Analyse Des Réactions Chimiques
Types of Reactions: methyl 2,2-dimethyl-3-sulfanylpropanoate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the mercapto group under basic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
Mécanisme D'action
The mechanism of action of methyl 2,2-dimethyl-3-mercaptopropanoate involves its ability to form covalent bonds with other molecules through its mercapto group. This reactivity allows it to participate in various chemical reactions, including thiol-ene click reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Methyl 3-mercaptopropionate: Similar in structure but lacks the additional methyl groups on the carbon chain.
Ethyl 2,2-dimethyl-3-mercaptopropanoate: Similar structure with an ethyl ester group instead of a methyl ester group.
Butyl 3-mercaptopropionate: Similar structure with a butyl ester group.
Uniqueness: methyl 2,2-dimethyl-3-sulfanylpropanoate is unique due to its specific combination of a mercapto group and a methyl ester group, which provides distinct reactivity and properties. The presence of the additional methyl groups on the carbon chain also influences its chemical behavior and applications .
Propriétés
IUPAC Name |
methyl 2,2-dimethyl-3-sulfanylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-6(2,4-9)5(7)8-3/h9H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUDOFZPRBTTQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35040-69-8 |
Source


|
| Record name | methyl 2,2-dimethyl-3-sulfanylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(2-Bicyclo[2.2.1]heptanyl)ethyl]-2-[[5-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2359896.png)
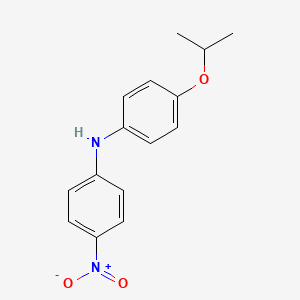
![tert-butyl N-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B2359903.png)
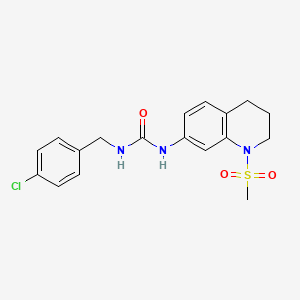


![Ethyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2359909.png)
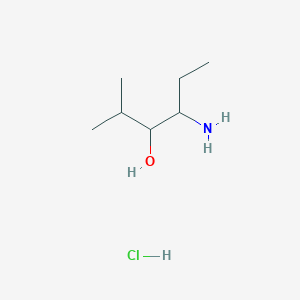
![5-isopropyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2359912.png)
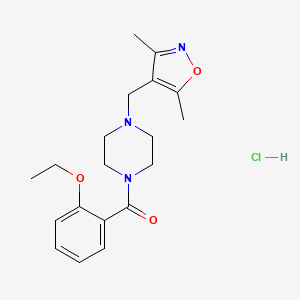
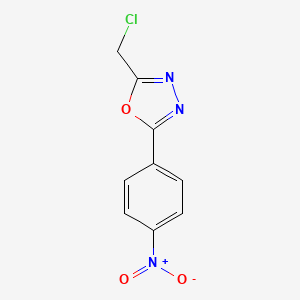
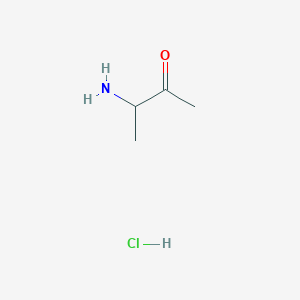
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide](/img/structure/B2359917.png)
